molecular formula C16H13ClN4O2S B11775412 N-(4-Chlorophenyl)-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide

N-(4-Chlorophenyl)-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide

Cat. No.: B11775412
M. Wt: 360.8 g/mol
InChI Key: UBCPBNSXHPFLHB-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a triazole ring, a hydroxyphenyl group, and a chlorophenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced via a nucleophilic substitution reaction.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is added through an electrophilic aromatic substitution reaction.

    Formation of the Thioacetamide Linkage: The final step involves the formation of the thioacetamide linkage through a condensation reaction between the triazole derivative and a suitable thioamide precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

N-(4-Chlorophenyl)-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and hydroxyphenyl group play crucial roles in binding to these targets, leading to modulation of their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorophenyl)-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide analogs: Compounds with similar structures but different substituents on the phenyl rings.

    Triazole derivatives: Compounds containing the triazole ring but with different functional groups attached.

Uniqueness

This compound is unique due to the combination of its triazole ring, hydroxyphenyl group, and chlorophenyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C16H13ClN4O2S

Molecular Weight

360.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C16H13ClN4O2S/c17-10-5-7-11(8-6-10)18-14(23)9-24-16-19-15(20-21-16)12-3-1-2-4-13(12)22/h1-8,22H,9H2,(H,18,23)(H,19,20,21)

InChI Key

UBCPBNSXHPFLHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NN2)SCC(=O)NC3=CC=C(C=C3)Cl)O

Origin of Product

United States

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